N-[3-(1-adamantylthio)-1,2,4-thiadiazol-5-yl]tetrahydrofuran-2-carboxamide
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Overview
Description
N-[3-(ADAMANTAN-1-YLSULFANYL)-1,2,4-THIADIAZOL-5-YL]OXOLANE-2-CARBOXAMIDE is a complex organic compound that features an adamantane moiety, a thiadiazole ring, and an oxolane carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(ADAMANTAN-1-YLSULFANYL)-1,2,4-THIADIAZOL-5-YL]OXOLANE-2-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the adamantane derivative. One common method involves the reaction of adamantanecarboxylic acid with thiadiazole derivatives under specific conditions to form the desired compound . The reaction conditions often include the use of solvents like acetonitrile and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[3-(ADAMANTAN-1-YLSULFANYL)-1,2,4-THIADIAZOL-5-YL]OXOLANE-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like iodine or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include acetonitrile, iodine, hydrogen peroxide, and sodium borohydride. Reaction conditions typically involve controlled temperatures and the use of catalysts to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
N-[3-(ADAMANTAN-1-YLSULFANYL)-1,2,4-THIADIAZOL-5-YL]OXOLANE-2-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-[3-(ADAMANTAN-1-YLSULFANYL)-1,2,4-THIADIAZOL-5-YL]OXOLANE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The adamantane moiety is known for its ability to interact with biological membranes, potentially disrupting viral replication or bacterial cell walls. The thiadiazole ring may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
N-((E)-2-((1s,3s)-adamantan-1-yl)-1-phenylvinyl)-N-benzylacetamide: Another adamantane derivative with potential biological activities.
3-(adamantan-1-ylsulfanyl)-1,2,4-thiadiazol-5-amine:
Uniqueness
N-[3-(ADAMANTAN-1-YLSULFANYL)-1,2,4-THIADIAZOL-5-YL]OXOLANE-2-CARBOXAMIDE is unique due to its combination of an adamantane moiety, a thiadiazole ring, and an oxolane carboxamide group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
Molecular Formula |
C17H23N3O2S2 |
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Molecular Weight |
365.5 g/mol |
IUPAC Name |
N-[3-(1-adamantylsulfanyl)-1,2,4-thiadiazol-5-yl]oxolane-2-carboxamide |
InChI |
InChI=1S/C17H23N3O2S2/c21-14(13-2-1-3-22-13)18-15-19-16(20-24-15)23-17-7-10-4-11(8-17)6-12(5-10)9-17/h10-13H,1-9H2,(H,18,19,20,21) |
InChI Key |
MSOHLKKUKYHUQI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)C(=O)NC2=NC(=NS2)SC34CC5CC(C3)CC(C5)C4 |
Origin of Product |
United States |
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